Cas no 24464-44-6 (Isoquinoline,3,4-dihydro-1-methyl-7-phenyl-)

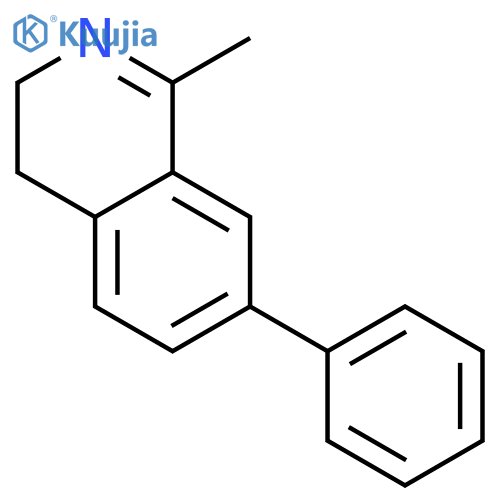

24464-44-6 structure

商品名:Isoquinoline,3,4-dihydro-1-methyl-7-phenyl-

Isoquinoline,3,4-dihydro-1-methyl-7-phenyl- 化学的及び物理的性質

名前と識別子

-

- Isoquinoline,3,4-dihydro-1-methyl-7-phenyl-

- 24464-44-6

- 1-Methyl-7-phenyl-3,4-dihydroisoquinoline

- 1-methyl-7-phenyl-3,4-dihydro-isoquinoline

- ISOQUINOLINE, 3,4-DIHYDRO-1-METHYL-7-PHENYL-

-

- MDL: MFCD01717438

- インチ: InChI=1S/C16H15N/c1-12-16-11-15(13-5-3-2-4-6-13)8-7-14(16)9-10-17-12/h2-8,11H,9-10H2,1H3

- InChIKey: GTNSCHPRCKRVPJ-UHFFFAOYSA-N

- ほほえんだ: CC1C2C(=CC=C(C3C=CC=CC=3)C=2)CCN=1

計算された属性

- せいみつぶんしりょう: 221.12055

- どういたいしつりょう: 221.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 288

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- PSA: 12.36

Isoquinoline,3,4-dihydro-1-methyl-7-phenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1001767-5g |

1-methyl-7-phenyl-3,4-dihydro-isoquinoline |

24464-44-6 | 95% | 5g |

$2000 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1001767-5g |

1-methyl-7-phenyl-3,4-dihydro-isoquinoline |

24464-44-6 | 95% | 5g |

$2000 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1001767-5g |

1-methyl-7-phenyl-3,4-dihydro-isoquinoline |

24464-44-6 | 95% | 5g |

$2000 | 2025-02-26 |

Isoquinoline,3,4-dihydro-1-methyl-7-phenyl- 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

24464-44-6 (Isoquinoline,3,4-dihydro-1-methyl-7-phenyl-) 関連製品

- 26210-39-9(1-methyl-3,4-dihydroisoquinoline hydrochloride)

- 52250-50-7(1-Phenyl-3,4-dihydro-isoquinoline)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量